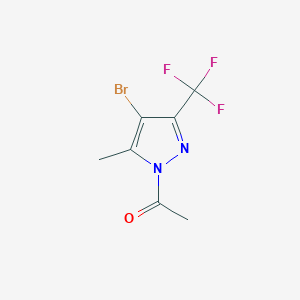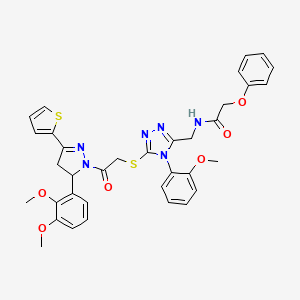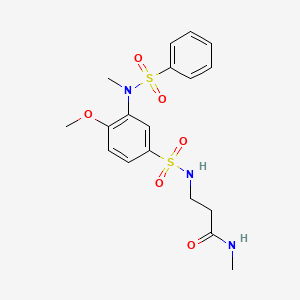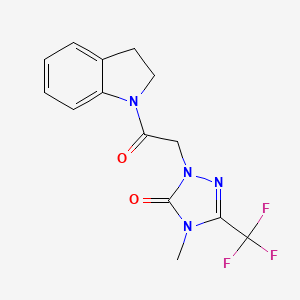
1-乙酰基-4-溴-3-三氟甲基-5-甲基吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole is a heterocyclic compound that features a pyrazole ring substituted with acetyl, bromo, methyl, and trifluoromethyl groups
科学研究应用
1-Acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its bioactive properties.
Materials science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
准备方法
The synthesis of 1-acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-Acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromo group.
Coupling reactions: The presence of the bromo group makes it suitable for palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Common reagents used in these reactions include N-bromosuccinimide (NBS), trifluoromethyl iodide, acetic anhydride, and various palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 1-acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved vary based on the specific biological context and the structure of the compound.
相似化合物的比较
1-Acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole can be compared with other pyrazole derivatives such as:
- 1-Acetyl-4-bromo-3-methylpyrazole
- 1-Acetyl-4-bromo-5-methylpyrazole
- 1-Acetyl-4-bromo-3-(trifluoromethyl)pyrazole
These compounds share similar structural features but differ in the position and type of substituents, which can significantly affect their chemical properties and applications. The presence of the trifluoromethyl group in 1-acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole imparts unique electronic properties, making it distinct from its analogs.
属性
IUPAC Name |
1-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O/c1-3-5(8)6(7(9,10)11)12-13(3)4(2)14/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKPLRILKDZPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2548947.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2548949.png)

![2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one](/img/structure/B2548952.png)
![13-chloro-5-cyclopropylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2548955.png)
![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)

![6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2548961.png)
![3,6-dimethyl-2-{[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548962.png)
![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/new.no-structure.jpg)


![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)

